molecular formula C7H16N4O2 B077953 Heptanedihydrazide CAS No. 13043-98-6

Heptanedihydrazide

Cat. No. B077953
CAS RN: 13043-98-6
M. Wt: 188.23 g/mol
InChI Key: OXAGUPFRAIIDLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as potassium poly(heptazine imide) from aminotetrazoles, involves the pyrolysis of acidic precursors like 5-aminotetrazole in LiCl/KCl salt melt. This process yields materials with improved structural order and thermodynamic stability, featuring long-range crystallinities and altered electronic band structures, relevant for photocatalytic activities (Savateev et al., 2017).

Molecular Structure Analysis

X-ray crystallography studies reveal the structure of complex molecules, providing insights into the synthesis and quantum chemical calculations of compounds. For instance, the synthesis and X-ray crystal structure of 1',7',7'-Trimethylbicyclo[2.2.1]heptane[2',3'-b]-2,3-dicyanopyrazine illustrate the methodology to characterize molecular structures and the agreement between theoretical and crystallography data (No author, 2013).

Chemical Reactions and Properties

Chemical reactions of heptane derivatives, for example, demonstrate the mechanisms of isomerization and cracking over catalysts, highlighting the impact of molecular structure on chemical reactivity. The synthesis and catalytic properties of heptapeptide derivatives also shed light on the role of molecular composition in enzyme models and catalysis (Blomsma et al., 1996; Fridkin & Goren, 1974).

Physical Properties Analysis

The physical properties of compounds, such as crystallinity and photoluminescence, are crucial for applications in materials science. For example, the synthesis and structure of 2,5,8-triazido-s-heptazine highlight the material's planar structure, photoluminescence properties, and thermal stability, making it a precursor to nitrogen-rich carbon nitrides (Miller et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards hydrolysis and oxidation, are vital for the utility of heptanedihydrazide derivatives in synthetic chemistry. The synthesis and properties of heptapeptide L-seryl-L-prolyl-L-cysteinyl-L-steryl-alpha-L-glutamyl-L-threonyl-L-tyrosine demonstrate the compound's catalytic ability and the influence of its sulfhydryl group on reactivity (Fridkin & Goren, 1974).

Scientific Research Applications

  • Photocatalytic Applications : Potassium Poly(heptazine imide) (PHI), a carbon nitride material derived from similar compounds, has been shown to be effective in solar hydrogen and oxygen evolution. It exhibits improved structural order and thermodynamic stability, making it an efficient water oxidation photocatalyst under visible light, even without metal-based co-catalysts (Savateev et al., 2017).

  • Medical Applications : Triheptanoin, a triglyceride of heptanoate, has been used to treat hereditary metabolic diseases due to its anaplerotic potential. In mouse seizure models, it exhibited anticonvulsant effects, suggesting potential medical applications (Thomas et al., 2012).

  • Environmental Research : In a study titled "Heihe Watershed Allied Telemetry Experimental Research (HiWATER)," there is an indirect connection to the broader environmental sciences, though not specific to Heptanedihydrazide. Such research could potentially incorporate similar compounds in ecohydrological studies (Li et al., 2013).

  • Chemical Analysis and Toxicology : Studies on compounds like heptachlor, a chlorinated insecticide, reveal the importance of chemical analysis and toxicology in understanding the impact of similar compounds on the environment and living organisms (Fenoglio et al., 2009).

  • Drug Discovery and Development : Research in drug discovery, like the study of heptaminol hydrochloride, provides insights into the pharmacological properties of similar compounds and their potential therapeutic applications (Pourrias, 1991).

properties

IUPAC Name

heptanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-10-6(12)4-2-1-3-5-7(13)11-9/h1-5,8-9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAGUPFRAIIDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301046
Record name Heptanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanedihydrazide

CAS RN

13043-98-6
Record name 13043-98-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140730
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMELIC ACID DIHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Mao, C Zhu, G Zhu, H Wang, X Ren - Synthesis, 2016 - thieme-connect.com
… We can imagine that heptanedihydrazide is the main by-product in this step, which has high polarity and poor solubility. Thus, the hydrazine hydrate should be added in several batches …
Number of citations: 1 www.thieme-connect.com
K Luyben, JM POOLMAN - pure.tudelft.nl
Self-assembly is a key tool in the design of smart materials. The research of lowmolecular-weight gels research as smart materials has largely focused on the final assembly and its …
Number of citations: 3 pure.tudelft.nl

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